molecular formula C21H20N4O2S B15119193 3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide

3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B15119193
M. Wt: 392.5 g/mol
InChI Key: IADSMNVNHKIZMG-UHFFFAOYSA-N
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Description

This compound features an imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-methoxyphenyl group and at the 3-position with a propanamide moiety linked to a pyridin-2-ylmethyl group. The 4-methoxyphenyl substitution is known to enhance metabolic stability and modulate electronic effects, while the pyridinylmethyl group may contribute to target binding via hydrogen bonding or π-π interactions .

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C21H20N4O2S/c1-27-18-8-5-15(6-9-18)19-13-25-17(14-28-21(25)24-19)7-10-20(26)23-12-16-4-2-3-11-22-16/h2-6,8-9,11,13-14H,7,10,12H2,1H3,(H,23,26)

InChI Key

IADSMNVNHKIZMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the imidazo[2,1-b][1,3]thiazole derivative with a pyridin-2-ylmethyl halide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide has been studied for various applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among imidazo[2,1-b]thiazole derivatives include:

  • Substituents on the imidazo[2,1-b]thiazole core : 4-Methoxyphenyl, 4-chlorophenyl, or 4-bromophenyl groups at the 6-position.
  • Amide side chains: Acetamide vs. propanamide linkages, with variations in the nitrogen substituents (e.g., pyridinylmethyl, morpholinopyridinyl, or substituted benzyl groups).
  • Additional heterocyclic modifications: Thiazolidinone or hydrazinecarbothioamide moieties in some derivatives .
Physicochemical Properties
Compound Name Substituents (R1, R2) Melting Point (°C) Molecular Formula m/z [M+H]+
Target Compound R1 = 4-OCH₃, R2 = pyridin-2-ylmethyl Not reported C₂₁H₂₁N₅O₂S Not reported
5h: N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide R1 = 4-OCH₃, R2 = 6-Cl-pyridin-3-yl 108–110 C₂₀H₁₆ClN₅O₂S 434.08
5l: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide R1 = 4-Cl, R2 = substituted piperazinyl 116–118 C₃₀H₂₉ClN₆O₂S 573.18
3f: 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide R1 = 4-Br, R2 = hydrazinecarbothioamide 230 C₂₀H₁₇BrN₆O₂S₂ 541.00

Key Observations :

  • The target compound’s pyridin-2-ylmethyl group distinguishes it from analogues with bulkier substituents (e.g., piperazinyl groups in 5l).
  • Derivatives with 4-chlorophenyl (5l) or 4-bromophenyl (3f) substituents exhibit higher melting points compared to methoxyphenyl-containing analogues, likely due to increased molecular symmetry and halogen-mediated intermolecular interactions .
Pharmacological Activity
Compound Name Biological Activity IC₅₀ or Inhibitory Rate Reference
5l Antiproliferative activity against MDA-MB-231 (breast cancer) IC₅₀ = 1.4 μM (vs. sorafenib 5.2 μM)
3c Cytotoxicity against PC-3 (prostate cancer) log₁₀GI₅₀ < -8.00
5a VEGFR2 inhibition 3.76% at 20 μM
Target Compound (Inferred) Potential kinase or enzyme inhibition (based on structural similarity) Not reported

Key Observations :

  • The 4-chlorophenyl substituent in 5l enhances VEGFR2 inhibition (5.72% at 20 μM) compared to the parent compound 5a (3.76%) .
  • Bromophenyl derivatives (e.g., 3f) show strong thiosemicarbazone-mediated cytotoxicity, likely due to reactive oxygen species (ROS) generation .
  • The pyridin-2-ylmethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier analogues like 5l .

Biological Activity

3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of both imidazole and thiazole rings contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes key functional groups that are critical for its biological activity. The molecular formula is C19H19N5O3S2C_{19}H_{19}N_{5}O_{3}S^{2}, and its IUPAC name is 3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide.

PropertyValue
Molecular FormulaC19H19N5O3S2
Molecular Weight385.51 g/mol
CAS Number1040645-12-2
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. Such interactions can lead to various pharmacological effects, including antimicrobial, antifungal, and anticancer activities.

Anticancer Activity

Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives with similar structures demonstrated IC50 values in the submicromolar range against human cancer cell lines such as HeLa and CEM .

Antimicrobial Activity

The compound has also been studied for its potential antimicrobial effects. It has shown promising results against several bacterial strains, indicating its potential as an antibiotic agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Acetylcholinesterase Inhibition

Another area of research focuses on the compound's inhibitory effects on acetylcholinesterase (AChE). A recent study revealed that certain derivatives displayed significant AChE inhibition, which is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of imidazo[2,1-b]thiazole derivatives on pancreatic cancer cells (SUIT-2, Capan-1, Panc-1). The results indicated that these compounds could reduce cell viability significantly, with some exhibiting GI50 values as low as 1.4 µM .
  • Antimicrobial Properties : In a comparative analysis, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that some compounds had minimum inhibitory concentrations (MICs) lower than conventional antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:

  • Coupling reactions : Amide bond formation between the imidazo[2,1-b]thiazole intermediate and pyridin-2-ylmethylamine under conditions like EDCI/HOBt in DMF .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency, while triethylamine is often used as a base to neutralize HCl byproducts .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the imidazo[2,1-b]thiazole and substitution patterns (e.g., 4-methoxyphenyl, pyridin-2-ylmethyl) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C23H21N5O2S) and detects isotopic patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methoxyphenyl group?

Answer:

  • Analog synthesis : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents.
  • Biological assays : Test analogs in in vitro models (e.g., kinase inhibition assays) to correlate substituent effects with activity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like EGFR or tubulin, highlighting steric/electronic contributions of the methoxy group .

Advanced: What experimental strategies address contradictions in reported biological activity across similar compounds?

Answer:

  • Orthogonal assays : Validate activity using complementary methods (e.g., cell viability assays + target-specific enzymatic assays) to rule out off-target effects .
  • Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding impurities .
  • Structural confirmation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry that may explain divergent results .

Advanced: How can researchers optimize solubility and bioavailability for in vivo studies?

Answer:

  • Salt formation : React with HCl or sodium salts to improve aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the pyridine or amide moieties .
  • Formulation studies : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .

Advanced: What mechanistic approaches identify the compound’s primary biological targets?

Answer:

  • Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition of targets like JAK2 or Aurora kinases .
  • Gene expression analysis : RNA sequencing of treated cells reveals pathway modulation (e.g., apoptosis, cell cycle) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions : Lyophilized powder stored at -20°C under argon minimizes hydrolysis of the amide bond .
  • Stability monitoring : Periodic HPLC analysis detects degradation products (e.g., free thiazole or pyridine derivatives) .

Advanced: How can researchers mitigate synthetic challenges in scaling up production?

Answer:

  • Flow chemistry : Continuous flow reactors improve yield and reproducibility for exothermic steps (e.g., imidazo[2,1-b]thiazole cyclization) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in large-scale reactions .
  • DoE (Design of Experiments) : Statistical optimization of parameters (temperature, stoichiometry) reduces batch-to-batch variability .

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